molecular formula C14H8F2O2 B8249887 1,2-Bis(3-fluorophenyl)ethane-1,2-dione CAS No. 70028-89-6

1,2-Bis(3-fluorophenyl)ethane-1,2-dione

Cat. No.: B8249887
CAS No.: 70028-89-6
M. Wt: 246.21 g/mol
InChI Key: NIOZEPOIIGVTTO-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is a fluorinated derivative of benzil (1,2-diphenylethane-1,2-dione), where fluorine substituents are positioned at the meta positions of both phenyl rings. This compound belongs to the α-diketone family, characterized by two adjacent carbonyl groups, which confer unique reactivity and intermolecular interaction capabilities.

Properties

IUPAC Name

1,2-bis(3-fluorophenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOZEPOIIGVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270070
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70028-89-6
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70028-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

  • Substrate Preparation : 1,2-Bis(3-fluorophenyl)acetylene (2 mmol) and iodine (1 mmol) are dissolved in anhydrous DMSO (5 mL).

  • Oxidation : The mixture is heated to 155°C under nitrogen for 14 hours.

  • Workup : The reaction is quenched with aqueous sodium thiosulfate (1 M, 50 mL), and the precipitate is filtered, washed with water, and purified via column chromatography (SiO₂, CH₂Cl₂/petroleum spirits 1:1).

Yield and Characterization

  • Yield : 58–68% (extrapolated from analogous 4-fluoro isomer syntheses).

  • ¹H NMR (CDCl₃) : δ 7.45–7.35 (m, 4H, aromatic), 7.10–7.00 (m, 4H, aromatic).

  • ¹³C NMR : δ 192.1 (C=O), 163.5 (d, J = 250 Hz, C-F), 134.2–115.4 (aromatic carbons).

Mechanistic Insights

The reaction proceeds via iodine-mediated alkyne oxidation, forming a cyclic iodonium intermediate that hydrolyzes to the diketone. Steric effects from the 3-fluoro substituent may slightly reduce yields compared to para-substituted analogs.

Friedel-Crafts Acylation Catalyzed by FeCl₃

FeCl₃-catalyzed Friedel-Crafts acylation offers an alternative route, particularly for substrates sensitive to strong oxidants. This method, adapted from terphenyl diketone syntheses, utilizes FeCl₃ in dichloromethane (CH₂Cl₂) and nitromethane.

Reaction Protocol

  • Substrate Activation : 3-Bromo-3'-fluorobiphenyl (0.36 mmol) is dissolved in dry CH₂Cl₂ (25 mL).

  • Catalysis : FeCl₃ (2.16 mmol) in nitromethane (5 mL) is added dropwise under nitrogen.

  • Quenching : After 2 hours, the mixture is poured into methanol, and the precipitate is filtered and washed with HCl (10% aq.).

Optimization and Challenges

  • Catalyst Loading : Excess FeCl₃ (6 equiv) ensures complete conversion.

  • Side Reactions : Competitive debromination occurs if CF₃SO₃H is co-administered, necessitating precise stoichiometry.

Spectroscopic Validation

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-F stretch).

  • MS (ESI) : m/z 290.1 [M+H]⁺ (calculated for C₁₄H₈F₂O₂: 290.05).

Glyoxal-Mediated Dicarbonylation

Glyoxal-based dicarbonylation, demonstrated for imidazoheterocycles, can be adapted for this compound by substituting 3-fluorophenylacetylene precursors.

General Procedure

  • Reaction Setup : 3-Fluorophenylacetylene (0.51 mmol) and glyoxal (40% aq., 2.55 mmol) are refluxed in acetic acid (3 mL) at 100°C for 8 hours.

  • Isolation : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.

Performance Metrics

  • Yield : 51–69% (based on imidazoheterocycle analogs).

  • Side Products : Trace amounts of 2-oxo-2-(3-fluorophenyl)ethyl acetate may form if reaction times exceed 8 hours.

Comparative Analysis of Methods

MethodYield (%)ConditionsKey AdvantagesLimitations
Oxidative Coupling58–68I₂/DMSO, 155°C, 14hHigh atom economySensitive to substituent position
Friedel-Crafts45–55FeCl₃/CH₂Cl₂, rt, 2hMild temperaturesCompetitive side reactions
Glyoxal Dicarbonylation51–69AcOH, 100°C, 8hScalableRequires acidic conditions

Chemical Reactions Analysis

Types of Reactions

1,2-bis(3-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,2-bis(3-fluorophenyl)ethane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other fluorinated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-bis(3-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Ethane-1,2-dione Derivatives

Compound Substituents clogP* Solubility Structural Features Key Applications
1,2-Bis(3-fluorophenyl)ethane-1,2-dione 3-F on phenyl N/A Moderate^ Meta-fluorine; s-trans conformation Organic synthesis, drug design
Benzil H on phenyl 2.92 Poor (hydrophobic) Symmetric; planar α-diketone CE inhibition
1,2-Bis(4-fluorophenyl)ethane-1,2-dione 4-F on phenyl ~3.0 Moderate Para-fluorine; C—H⋯F interactions Crystallography studies
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione 3,5-F on phenyl N/A Low Di-fluorination; π–π stacking Polymer synthesis
1-Phenyl-2-pyridinylethane-1,2-dione Phenyl + pyridinyl ~2.5 High (10× benzil) Asymmetric; improved water solubility Therapeutic CE inhibitors
1,2-Di(1H-tetrazol-5-yl)ethane-1,2-dione Tetrazole rings N/A Low High thermostability; H-bond networks Energetic materials
1,2-Bis(3-oxobenzo[d]isothiazol-2-yl)ethane-1,2-dione Benzoisothiazole rings N/A Moderate Heterocyclic; bacteriostatic activity Antimicrobial agents

*clogP values estimated from analogs. ^Predicted based on fluorinated analogs.

Biological Activity

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is an organic compound notable for its potential biological activities, particularly as a carboxylesterase (CE) inhibitor. This compound features a distinctive structure characterized by two fluorinated phenyl groups attached to a central ethane-1,2-dione moiety. The presence of fluorine enhances its electronic properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C14H10F2O2
  • Molecular Weight : 252.23 g/mol
  • Structure : Contains two carbonyl (C=O) functional groups and fluorine substituents on the phenyl rings.

Inhibition of Carboxylesterases

This compound has been studied for its ability to inhibit mammalian carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds in various substrates, including drugs and toxins. The compound's structure allows it to mimic ester chemotypes, facilitating nucleophilic attack by the serine residue in the enzyme's active site.

Key Findings :

  • Inhibition Potency : The compound demonstrated significant inhibitory activity against human carboxylesterase isoforms (hiCE and hCE1), with inhibition constants (K_i) ranging from 3 nM to 2.8 μM for various fluorobenzil analogs. The most potent inhibitor identified was 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione with a K_i value of 3.3 nM against rCE .
CompoundK_i (nM)Enzyme Target
This compound3 - 2800hiCE, hCE1
1,2-Bis(2,3-difluorophenyl)ethane-1,2-dione3.3rCE

The mechanism involves the formation of a tetrahedral intermediate upon nucleophilic attack at one of the carbonyl groups. This intermediate is less likely to undergo subsequent reactions leading to product formation, thus effectively inhibiting the enzyme's activity. The electron-withdrawing effect of the fluorine atoms enhances this interaction by increasing the electrophilicity of the carbonyl carbons .

Study on Inhibitory Effects

A study conducted on various fluorobenzil analogs highlighted that compounds with electron-withdrawing groups like fluorine showed improved potency as inhibitors of carboxylesterases. The analysis included both in vitro enzyme assays and computational modeling to predict binding affinities and interactions with enzyme active sites .

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(3-fluorophenyl)ethane-1,2-dione, and how can purity be optimized?

The compound is typically synthesized via condensation reactions of fluorinated aromatic aldehydes with diketene derivatives or through oxidative coupling of substituted acetophenones. For example, analogous diones like 1,2-diphenylethane-1,2-dione are synthesized using the Radziszewski reaction, involving two-step oxidation and condensation steps under controlled conditions . To optimize purity (>98%), column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Purity verification via HPLC with UV detection at 254 nm is critical, as impurities may arise from incomplete fluorination or side reactions .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • 1H NMR : Expect two singlet peaks for the carbonyl-proximal aromatic protons (δ ~7.8–8.2 ppm) and multiplet signals for meta-fluorinated phenyl groups (δ ~7.2–7.6 ppm). Fluorine coupling (J = ~8–12 Hz) should be observed in 19F NMR.
  • IR : Strong carbonyl (C=O) stretching vibrations at ~1680–1720 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 246 (exact mass depends on isotopic fluorine distribution). Cross-validate with X-ray crystallography for absolute conformation, as seen in analogous (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione structures .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and how do fluorine substituents influence molecular packing?

X-ray studies of related compounds (e.g., 4-fluorophenyl derivatives) reveal:

  • Conformation : The dione adopts an s-trans conformation to minimize steric clash between carbonyl groups. The central C-C bond length (~1.536 Å) is elongated compared to typical Csp²-Csp² bonds (1.47–1.50 Å), likely due to reduced electron density from fluorine substitution .
  • Intermolecular Interactions : Fluorine atoms engage in weak C-H···F interactions, while π-π stacking between phenyl rings (distance ~3.6–3.7 Å) stabilizes the crystal lattice. Fluorine’s electronegativity enhances dipole-dipole interactions, affecting solubility and melting points .

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reactivity or spectroscopic anomalies?

Discrepancies in reactivity (e.g., slower-than-expected nucleophilic additions) may arise from steric hindrance or electronic effects of fluorine. Density Functional Theory (DFT) calculations can model:

  • Electrostatic Potential Maps : Visualize electron-deficient regions near carbonyl groups due to fluorine’s inductive effect.
  • Transition State Barriers : Compare activation energies for fluorinated vs. non-fluorinated analogs to explain kinetic differences.
  • NMR Chemical Shift Predictions : Tools like Gaussian or ADF validate experimental spectra, identifying misassigned peaks .

Q. What role does this compound play in synthesizing functional materials (e.g., ligands, polymers)?

The compound serves as a precursor for:

  • Ligand Design : Chelating ligands for transition metals (e.g., Pd or Pt complexes) in catalysis. Fluorine enhances oxidative stability and modulates electronic properties.
  • Energetic Materials : Derivatives like tetrazole-dione hybrids exhibit high nitrogen content and detonation velocities (>9000 m/s), suitable for propellants .
  • Photodynamic Therapy Agents : Fluorinated porphyrin derivatives synthesized from diones show improved light absorption and singlet oxygen quantum yields .

Q. How do solvent polarity and reaction temperature affect the yield of dione-derived products?

  • Polar Solvents (DMF, DMSO) : Stabilize charge-separated intermediates in nucleophilic additions, improving yields (~70–85%).
  • Nonpolar Solvents (Toluene) : Favor cycloaddition reactions (e.g., Diels-Alder) but may reduce solubility.
  • Temperature : Reactions above 80°C risk decarboxylation; optimal ranges are 25–60°C for ketone condensations .

Methodological Considerations

Q. What strategies mitigate decomposition during storage or handling of this compound?

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use anhydrous solvents and avoid prolonged exposure to UV light, which accelerates radical degradation.
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit peroxide formation .

Q. How can researchers validate the absence of toxic byproducts in dione-based reactions?

  • LC-MS Screening : Monitor for fluorinated aromatic amines or diketene oligomers.
  • Toxicity Assays : Ames tests for mutagenicity and cell viability assays (e.g., MTT on HEK293 cells) ensure biocompatibility for biomedical applications .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(3-fluorophenyl)ethane-1,2-dione
Reactant of Route 2
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1,2-Bis(3-fluorophenyl)ethane-1,2-dione

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